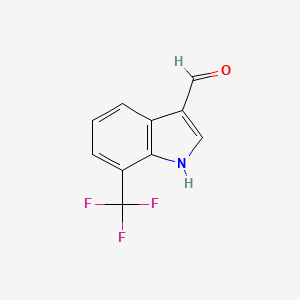

7-(trifluoromethyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

7-(trifluoromethyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7-6(5-15)4-14-9(7)8/h1-5,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUUDMQIHBCSCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-1H-indole-3-carbaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde group onto the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of the indole ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow chemistry techniques allow for better control over reaction conditions and scalability .

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as NaBH4 or LiAlH4 are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: 7-(Trifluoromethyl)-1H-indole-3-carboxylic acid.

Reduction: 7-(Trifluoromethyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

7-(Trifluoromethyl)-1H-indole-3-carbaldehyde serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic addition and condensation, allows for the development of diverse derivatives with tailored properties .

Research has highlighted the potential of this compound in medicinal chemistry, particularly for its antimicrobial and anticancer properties:

- Anticancer Activity : Studies indicate that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, some derivatives have shown IC₅₀ values below 0.1 μM against multiple cancer types, demonstrating their effectiveness in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Some synthesized derivatives displayed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents .

Drug Development

The compound's structural characteristics make it a promising candidate for drug development targeting specific biological pathways. Its lipophilicity and metabolic stability due to the trifluoromethyl group enhance its interaction with hydrophobic regions of proteins, potentially leading to effective enzyme inhibition.

Case Study 1: Anticancer Research

A study explored the anticancer properties of indole derivatives, including those derived from this compound. The research demonstrated that these compounds could induce G2/M-phase cell cycle arrest in hepatocellular carcinoma cells, leading to apoptosis. The structure–activity relationship analysis revealed that modifications to the indole structure significantly affected potency .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of various indole derivatives synthesized from this compound. The results indicated that certain compounds exhibited enhanced antibacterial activity against resistant strains, highlighting their potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-1H-indole-3-carbaldehyde is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 7-(trifluoromethyl)-1H-indole-3-carbaldehyde, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Indole-3-Carbaldehyde Derivatives

Key Comparisons:

Substituent Electronic Effects The trifluoromethyl group (-CF₃) at position 7 is a strong electron-withdrawing group, increasing the compound’s stability and resistance to oxidative metabolism compared to the electron-withdrawing but smaller fluoro (-F) group in 7-fluoro-1H-indole-3-carbaldehyde .

Biological Activity The 7-(3-methylbut-2-enyl) substituent in 7-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde confers cytotoxicity against A-549 and HL-60 cell lines (IC₅₀: 3.0–27 mM), suggesting that lipophilic aliphatic chains enhance bioactivity .

Synthetic Utility

- Methyl ester derivatives (e.g., Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate) are often intermediates in medicinal chemistry, as the ester group can be hydrolyzed to carboxylic acids or reduced to alcohols, offering flexibility in derivatization .

Crystallographic and Supramolecular Behavior

- 5-Methyl-1H-indole-3-carbaldehyde forms N–H⋯O hydrogen-bonded chains and C–H⋯π interactions in its crystal structure, similar to unsubstituted indole-3-carbaldehyde. The trifluoromethyl group in the 7-position likely disrupts such packing due to increased steric demand .

Biological Activity

7-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may facilitate interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and other relevant biological effects.

The compound can be synthesized through various methods, often involving the functionalization of indole derivatives. Its structure includes a trifluoromethyl group and an aldehyde functional group, which are pivotal for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In studies assessing various indole derivatives, this compound was found to inhibit the growth of several bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has shown effectiveness against breast cancer cell lines (MDA-MB-231), inducing apoptosis and affecting cell cycle progression. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.0 | Induction of apoptosis |

| A-549 | 22.09 | Microtubule destabilization |

| MCF-7 | 6.40 | Cell cycle arrest |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity.

- Microtubule Disruption : Similar to other indole derivatives, it may act as a microtubule-destabilizing agent, which is critical for cancer cell proliferation .

- Apoptotic Pathways : Studies have shown that treatment with this compound leads to morphological changes indicative of apoptosis, such as membrane blebbing and nuclear disintegration .

Case Studies

-

Study on MDA-MB-231 Cells :

- Objective : To evaluate the cytotoxic effects and mechanism of action.

- Findings : The compound induced significant apoptosis at concentrations as low as 1 μM and enhanced caspase-3 activity by 33% at higher concentrations (10 μM)【3】.

-

Microtubule Assembly Inhibition :

- Objective : To assess the impact on microtubule dynamics.

- Findings : The compound inhibited microtubule assembly by approximately 40% at a concentration of 20 μM【4】【5】.

Q & A

Q. What are the key synthetic routes for 7-(trifluoromethyl)-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of the indole core. For trifluoromethyl introduction, electrophilic substitution or cross-coupling reactions (e.g., using CF₃-containing reagents) are viable. A common approach includes:

Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) on 7-(trifluoromethyl)indole to introduce the aldehyde group at the 3-position.

Regioselective Trifluoromethylation : Fluorination/bromination strategies (as in analogous indole derivatives ) can be adapted using CF₃ sources like TMSCF₃ or CF₃Cu.

Optimization involves adjusting solvent polarity (e.g., DCM vs. acetic acid), temperature (0–60°C), and stoichiometry of CF₃ reagents. Monitor purity via HPLC (e.g., C18 columns, acetonitrile/water gradients) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., downfield shifts for aldehyde protons at ~10 ppm and CF₃-induced deshielding).

- LCMS : Use high-resolution LCMS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Retention times (e.g., 1.57 minutes under SMD-TFA05 conditions) aid in cross-study comparisons .

- FT-IR : Confirm aldehyde C=O stretches (~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths/angles, especially for CF₃ group orientation and intermolecular interactions (e.g., hydrogen bonding). Key steps:

Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K.

Structure Solution : Employ direct methods (SHELXT) and refine with SHELXL, focusing on disorder modeling for CF₃ groups .

Example: Analogous indole derivatives show planar indole cores with CF₃ groups perpendicular to the ring .

Q. How do electronic effects of the trifluoromethyl group influence the aldehyde’s reactivity in nucleophilic additions?

- Methodological Answer : The strong electron-withdrawing nature of CF₃ increases the electrophilicity of the aldehyde, accelerating reactions like:

- Condensation : With amines (e.g., hydrazides) to form Schiff bases.

- Wittig Reactions : Enhanced yield in olefination due to polarized C=O.

Quantify via Hammett substituent constants (σₘ for CF₃ = 0.43) and DFT calculations (e.g., Fukui indices for electrophilic sites) .

Q. What strategies address contradictions in reported biological activities of indole-3-carbaldehyde derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., MTT assays for cytotoxicity with fixed cell lines and exposure times).

- SAR Analysis : Compare substituent effects (e.g., CF₃ vs. Br/F) on bioactivity. For example, CF₃ enhances lipophilicity (logP), improving membrane permeability in anticancer screens .

- Meta-Analysis : Use databases (e.g., PubChem) to aggregate bioactivity data and identify outliers .

Q. Can computational tools predict novel derivatives and optimize reaction pathways?

- Methodological Answer : Yes. AI-driven platforms (e.g., retrosynthesis tools using Reaxys or Pistachio databases) propose routes for derivatives like:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.